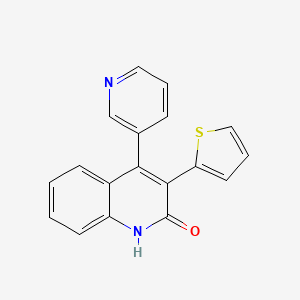![molecular formula C15H12N2O B13879685 1-[2-(Benzimidazol-1-yl)phenyl]ethanone CAS No. 25700-08-7](/img/structure/B13879685.png)
1-[2-(Benzimidazol-1-yl)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Benzimidazol-1-yl)phenyl]ethanone is a compound that belongs to the benzimidazole family, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The structure of this compound consists of a benzimidazole ring attached to a phenyl group through an ethanone linkage, making it a unique and versatile compound in medicinal chemistry.
Méthodes De Préparation
The synthesis of 1-[2-(Benzimidazol-1-yl)phenyl]ethanone typically involves the condensation of o-phenylenediamine with an aromatic aldehyde, followed by cyclization to form the benzimidazole ring . One common method involves the reaction of o-phenylenediamine with benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting intermediate is then oxidized to form the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-[2-(Benzimidazol-1-yl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced benzimidazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dimethylformamide, and controlled temperature and pressure conditions. Major products formed from these reactions include various substituted benzimidazole derivatives with potential biological activities .
Applications De Recherche Scientifique
1-[2-(Benzimidazol-1-yl)phenyl]ethanone has been widely studied for its applications in various scientific fields:
Mécanisme D'action
The mechanism of action of 1-[2-(Benzimidazol-1-yl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by binding to enzymes involved in peptidoglycan synthesis . In cancer cells, the compound induces apoptosis by activating caspase pathways and inhibiting cell proliferation through the disruption of microtubule dynamics . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
1-[2-(Benzimidazol-1-yl)phenyl]ethanone can be compared with other benzimidazole derivatives, such as:
2-(4-(1H-Benzimidazol-2-yl)phenyl)ethanone: Similar in structure but with different substitution patterns, leading to variations in biological activity.
1-(1H-Benzimidazol-2-yl)-3-(substituted)-2-propen-1-one: Known for its anticancer properties, this compound has a different linkage between the benzimidazole and phenyl groups.
N-[4-(1H-Benzimidazol-2-yl)-1,3-thiazol-2-yl]-1-[(E)-phenyldiazenyl]-1-phenylmethanimine: Exhibits antimicrobial activity and is structurally more complex due to additional functional groups.
The uniqueness of this compound lies in its specific ethanone linkage, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.
Propriétés
Numéro CAS |
25700-08-7 |
|---|---|
Formule moléculaire |
C15H12N2O |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
1-[2-(benzimidazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C15H12N2O/c1-11(18)12-6-2-4-8-14(12)17-10-16-13-7-3-5-9-15(13)17/h2-10H,1H3 |
Clé InChI |
YWXGJMQPRTYVFU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC=C1N2C=NC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(4-Methoxyphenyl)methyl 3-chloro-2-[4-[(4-methoxyphenyl)methoxy]phenyl]-3-oxopropanoate](/img/structure/B13879629.png)




![4-Methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pentanoic acid](/img/structure/B13879649.png)



